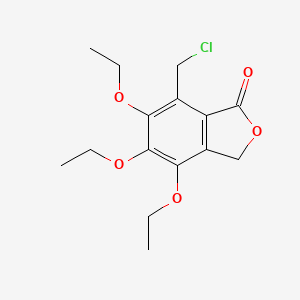
Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and the appropriate reagents to introduce the amino and tetrazolyl groups.
Amination: The phenol undergoes amination to introduce the amino group at the 2-position.
Tetrazole Formation:
Methylation: Finally, the tetrazolyl group is methylated to form the 2-methyl-2H-1,2,3,4-tetrazol-5-yl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenolic hydroxyl group into a quinone derivative.
Reduction: Reduction reactions can reduce the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic ring and the tetrazolyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Electrophilic substitution may use halogens (e.g., Br₂) and strong acids, while nucleophilic substitution may involve alkyl halides and bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. Biology: Medicine: The compound may be explored for its pharmacological properties, such as antimicrobial and anticancer activities. Industry: It can be used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the tetrazolyl group may participate in hydrogen bonding and other interactions. The specific molecular targets and pathways depend on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2-Amino-4-methylphenol: Similar structure but lacks the tetrazolyl group.
Phenol derivatives with different substituents: Various phenolic compounds with different substituents at the ortho, meta, or para positions.
Uniqueness: Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- is unique due to the presence of both the amino and tetrazolyl groups, which confer distinct chemical and biological properties compared to other phenolic compounds.
Propiedades
IUPAC Name |
2-amino-4-(2-methyltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-13-11-8(10-12-13)5-2-3-7(14)6(9)4-5/h2-4,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRKYVSHKUHMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B7816594.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B7816597.png)








![5-(Chloromethyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7816664.png)

![4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B7816690.png)
![3-[(Phenylcarbonyl)amino]-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid](/img/structure/B7816694.png)
